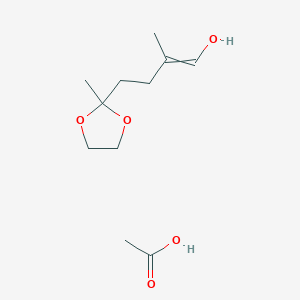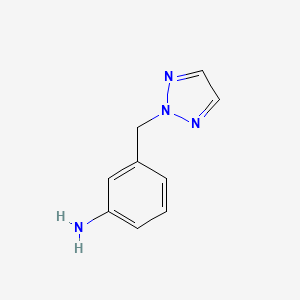
3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride is a chemical compound with a complex structure characterized by multiple ether linkages. It is often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride typically involves the reaction of 3,6,9,12,15-Pentaoxaheptacosan-1-ol with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,6,9,12,15-Pentaoxaheptacosan-1-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Solvents: Reactions are often carried out in aprotic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Catalysts like pyridine or triethylamine may be used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester.
Aplicaciones Científicas De Investigación
3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins and peptides, to study their functions.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15-Pentaoxaheptacosan-1-ol: The parent alcohol of the compound.
3,6,9,12,15-Pentaoxahexacosan-1-ol: A similar compound with one less carbon atom.
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine: A related compound with an azido group.
Uniqueness
3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride is unique due to its multiple ether linkages and its reactivity with a wide range of nucleophiles. This makes it a versatile compound in various chemical and industrial applications.
Propiedades
Número CAS |
143244-55-7 |
|---|---|
Fórmula molecular |
C22H43ClO6 |
Peso molecular |
439.0 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]acetyl chloride |
InChI |
InChI=1S/C22H43ClO6/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-21-22(23)24/h2-21H2,1H3 |
Clave InChI |
MUJOQUBDEYCHFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOCCOCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
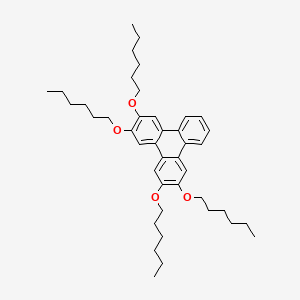
![2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12547665.png)
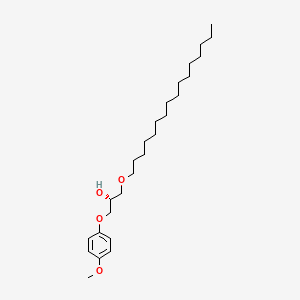
![3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12547670.png)
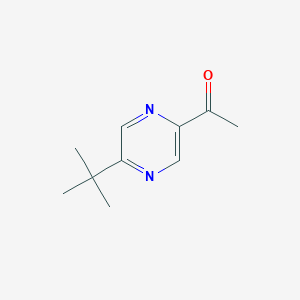
![2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12547678.png)
![1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12547685.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene](/img/structure/B12547691.png)
